molecular formula C8H7N3 B14464429 1H-Pyrido[3,2-c][1,2]diazepine CAS No. 67434-45-1

1H-Pyrido[3,2-c][1,2]diazepine

Cat. No.: B14464429
CAS No.: 67434-45-1
M. Wt: 145.16 g/mol
InChI Key: VCJCULBSFIZKLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrido[3,2-c][1,2]diazepine is a bicyclic heterocyclic compound featuring a pyridine ring fused to a seven-membered 1,2-diazepine ring containing two nitrogen atoms. The compound’s unique geometry arises from the fusion of the pyridine and diazepine rings at positions 3,2-c, creating distinct electronic and steric properties critical for its interactions in biological systems .

Properties

CAS No.

67434-45-1

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

IUPAC Name

1H-pyrido[3,2-c]diazepine

InChI

InChI=1S/C8H7N3/c1-4-8-7(9-5-1)3-2-6-10-11-8/h1-6,11H

InChI Key

VCJCULBSFIZKLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=NN2)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrido[3,2-c][1,2]diazepine can be synthesized through various methods. One common approach involves the reaction of hydrazinoisocytosines with α,γ-diketoesters . This method typically requires specific reaction conditions, such as the use of a suitable solvent and controlled temperature, to ensure high yields and purity of the desired product.

Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes that can be scaled up for large-scale manufacturing. These methods may include one-pot synthesis techniques, which streamline the production process by combining multiple reaction steps into a single operation . This approach not only enhances efficiency but also reduces the overall production cost.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrido[3,2-c][1,2]diazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive nitrogen atoms and the conjugated ring system.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while reduction reactions can produce amine or alkyl-substituted compounds.

Mechanism of Action

The mechanism of action of 1H-Pyrido[3,2-c][1,2]diazepine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific derivative and its intended application. For example, certain derivatives may inhibit enzyme activity by binding to the active site, while others may act as agonists or antagonists of specific receptors.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Callysponine (1,4-Diazepine Derivative)

Callysponine, a 1,4-diazepine isolated from the marine sponge Callyspongia sp., shares a diazepine core but differs in nitrogen positioning (1,4 vs. 1,2 in 1H-pyrido[3,2-c][1,2]diazepine).

Spiro[indoline-3,5'-[1,2]diazepines]

Spiro-fused 1,2-diazepines, synthesized via annulation of α-halogenated N-tosylhydrazones, exhibit a spirocyclic indoline moiety absent in this compound. The spiro architecture enhances molecular complexity and may improve binding specificity in drug design. However, the synthetic route for spiro compounds requires harsh conditions (e.g., strong bases), whereas pyrido-diazepines can be synthesized under milder protocols .

Thieno-Tetrahydropyridine Derivatives

Thieno-tetrahydropyridines, such as compound C1, demonstrate potent antiplatelet aggregation activity (superior to ticlopidine). The absence of a diazepine ring in thieno derivatives may limit their conformational flexibility but enhance metabolic stability .

Dipyrido[3,2-b:2',3'-e][1,4]diazepinones

These impurities (e.g., 4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one) feature a 1,4-diazepine core fused to two pyridine rings. The additional pyridine ring and 1,4-diazepine configuration reduce solubility compared to this compound, as evidenced by their classification as pharmaceutical impurities requiring stringent regulatory controls .

Pyrido-Indole Derivatives (e.g., 1H-Pyrido[3,4-B]indol-1-one)

Pyrido-indoles share the pyridine moiety but replace the diazepine ring with an indole system.

Data Table: Key Structural and Functional Comparisons

Compound Core Structure Key Features Bioactivity/Application Reference
This compound Pyrido-1,2-diazepine Bicyclic, planar, two N atoms in 1,2-positions Under investigation for CNS targets
Callysponine 1,4-Diazepine Marine natural product, no antitumor activity Non-cytotoxic
Spiro[indoline-3,5'-[1,2]diazepine] Spiro-1,2-diazepine High molecular convergence, synthetic versatility Scaffold for kinase inhibitors
Thieno-tetrahydropyridine (C1) Thiophene-pyridine Fused heterocycle, superior antiplatelet activity ADP receptor antagonist
Dipyrido[1,4]diazepinone Dipyrido-1,4-diazepine Low solubility, regulatory focus Pharmaceutical impurity

Research Implications

Its fused pyridine ring further differentiates it from spiro or thieno derivatives, which prioritize steric complexity or metabolic stability, respectively.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.